molecular formula C10H11N3O B14059656 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine CAS No. 2007920-41-2

4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

Cat. No.: B14059656
CAS No.: 2007920-41-2
M. Wt: 189.21 g/mol
InChI Key: QJKGKHLHBIPBRX-UHFFFAOYSA-N
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Description

4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is a bicyclic compound that belongs to the class of pyrimido[4,5-b]pyrrolizines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolizine ring. The presence of a methoxy group at the 4-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with a pyrrolizine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is unique due to its specific fusion of pyrimidine and pyrrolizine rings and the presence of a methoxy group. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

2007920-41-2

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

InChI

InChI=1S/C10H11N3O/c1-14-10-9-8(11-6-12-10)5-7-3-2-4-13(7)9/h5-6H,2-4H2,1H3

InChI Key

QJKGKHLHBIPBRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1N3CCCC3=C2

Origin of Product

United States

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